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molecular formula C12H15N3O2 B8470375 3-(2-Amino-5-cyano-phenylamino)-propionic acid ethyl ester

3-(2-Amino-5-cyano-phenylamino)-propionic acid ethyl ester

Cat. No. B8470375
M. Wt: 233.27 g/mol
InChI Key: JYCGTOTVXIOLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150556B2

Procedure details

To a solution of 3-(5-Cyano-2-nitro-phenylamino)-propionic acid ethyl ester (1.53 g, 5.8 mmol) in MeOH (10 mL) was added a slurry of Pd/C (0.3 g) in MeOH. The reaction mixture was saturated with H2 and stirred for 2 h. When the reaction was complete, the reaction mixture was filtered and the filtrate was concentrated to afford 0.65 g (48%) of the desired product as a brown solid. The resulting residue was used for the next reaction without further purification. LCMS (ESMS): m/z 233.66 (M+H+).
Name
3-(5-Cyano-2-nitro-phenylamino)-propionic acid ethyl ester
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][C:9]=1[N+:16]([O-])=O)[CH3:2]>CO.[Pd]>[CH2:1]([O:3][C:4](=[O:19])[CH2:5][CH2:6][NH:7][C:8]1[CH:13]=[C:12]([C:14]#[N:15])[CH:11]=[CH:10][C:9]=1[NH2:16])[CH3:2]

Inputs

Step One
Name
3-(5-Cyano-2-nitro-phenylamino)-propionic acid ethyl ester
Quantity
1.53 g
Type
reactant
Smiles
C(C)OC(CCNC1=C(C=CC(=C1)C#N)[N+](=O)[O-])=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(CCNC1=C(C=CC(=C1)C#N)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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